N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyridine ring attached to a cyclohexene ring via a carboxamide linkage. The molecular formula of this compound is C13H16N2O, and it has a molecular weight of 216.284 g/mol.
Mechanism of Action
Target of Action
Related compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Mode of Action
It’s worth noting that related compounds have been found to form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also interact with its targets through hydrogen bonding.
Biochemical Pathways
Related compounds have been shown to undergo unusual rearrangements, leading to the formation of bicyclic lactone derivatives . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial properties.
Action Environment
It’s worth noting that related compounds have been shown to have good solubility in most common organic solvents , suggesting that the solubility of this compound may also be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide can be achieved through various synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Bromination and epoxidation reactions of these derivatives have also been explored, leading to the formation of substituted bicyclic lactone compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions, such as those involving NaBH4, yield hydroxymethyl derivatives.
Substitution: Substitution reactions, particularly bromination and epoxidation, lead to the formation of substituted bicyclic lactone compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Bromination and epoxidation reactions are typically carried out using bromine (Br2) and peracids, respectively.
Major Products Formed
The major products formed from these reactions include hydroxymethyl derivatives and substituted bicyclic lactone compounds .
Scientific Research Applications
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a precursor for more complex structures.
Biology: It serves as a potential inhibitor for enzymes such as glycosidases, which are involved in numerous biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but differs in its overall molecular configuration.
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but have different substitution patterns and functional groups.
Uniqueness
N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of a pyridine ring and a cyclohexene ring linked by a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWXACGOQBEYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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